molecular formula C6H2Cl2FNO2 B13934193 4,6-Dichloro-2-fluoronicotinic acid

4,6-Dichloro-2-fluoronicotinic acid

Cat. No.: B13934193
M. Wt: 209.99 g/mol
InChI Key: BGGGPOHLHMSUEK-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-fluoronicotinic acid is a heterocyclic organic compound with the molecular formula C6H2Cl2FNO2. It is a derivative of nicotinic acid and contains chlorine and fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-fluoronicotinic acid typically involves the chlorination and fluorination of nicotinic acid derivatives. One common method involves the conversion of a 2,6-dihydroxy-5-fluoronicotinic acid ester to this compound using phosphorus oxychloride and a lithium reagent . Another method involves the acidic saponification of the corresponding nitrile, where the nitrile is dissolved in concentrated sulfuric acid and saponified at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-fluoronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-fluoronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C6H2Cl2FNO2

Molecular Weight

209.99 g/mol

IUPAC Name

4,6-dichloro-2-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C6H2Cl2FNO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12)

InChI Key

BGGGPOHLHMSUEK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)F)C(=O)O)Cl

Origin of Product

United States

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